1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a chloropropyl chain at the N1 position, methyl groups at C3 and C5, and a carboxylic acid moiety at C3. The 3-chloropropyl chain likely contributes to its lipophilicity and reactivity, making it a candidate for further derivatization or as an intermediate in organic synthesis.
Properties
CAS No. |
1315367-34-0 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-8(9(13)14)7(2)12(11-6)5-3-4-10/h3-5H2,1-2H3,(H,13,14) |
InChI Key |
KLFCJGBCKWAYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCCl)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a precursor
A closely related pyrazole derivative, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid , serves as a fundamental intermediate. According to a detailed patent synthesis, the method involves:
- Step 1: Condensation of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride at 110-120 °C to form an intermediate (compound A).
- Step 2: Reaction of compound A with 40% methylhydrazine aqueous solution and sodium hydroxide in toluene at 8-20 °C to form compound B.
- Step 3: Acidification of compound B with 15% hydrochloric acid at 85-90 °C, followed by centrifugation and drying to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with purity >98%.
This process is scalable, demonstrated by batch sizes of hundreds of kilograms, and yields high purity products suitable for further functionalization.
Table 1: Key Reaction Conditions for 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Synthesis
| Step | Reactants | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110-120 °C, reflux 4 h | Compound A, 98.5% purity |
| 2 | Compound A, methylhydrazine (40%), NaOH, toluene | 8-20 °C, 1 h reaction | Compound B (liquid phase) |
| 3 | Compound B, 15% HCl, toluene | 85-90 °C, acidification | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, 98.9% purity |
Purification and Isolation
Following the alkylation, the reaction mixture is typically cooled to room temperature, and inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography depending on scale and purity requirements.
Washing steps with aqueous sodium sulfite and sodium carbonate solutions can be used to remove residual oxidants and acidic impurities, as described in related pyrazole ester chlorination procedures.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra of related pyrazole carboxylic acids show characteristic singlets for pyrazole protons and methyl groups, with carboxylic acid protons appearing downfield (~12 ppm).
- Purity: High purity (>98%) is achievable using controlled reaction conditions and purification methods.
- Yield: Overall yields for the multi-step synthesis can exceed 80% when optimized.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives
Biological Activity
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1315367-34-0) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 216.66 g/mol
- Structure : The compound features a pyrazole ring substituted with a chloropropyl group and a carboxylic acid moiety, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrazole derivatives can induce apoptosis in tumor cells, suggesting that 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may share these properties due to its structural similarities to known anticancer agents .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that some pyrazole compounds could inhibit the growth of bacteria and fungi. The presence of the carboxylic acid group in 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may enhance its interaction with microbial cell membranes, potentially increasing its efficacy as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid have been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation. This suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
The biological activity of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound may act on specific receptors linked to cellular proliferation and apoptosis.
Q & A
Basic: What are the standard synthetic routes for 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving pyrazole core functionalization. A common approach includes:
Alkylation : Reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloropropyl group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Characterization : Confirmation via XRD (monoclinic structure determination), FTIR (carboxylic acid C=O stretch at ~1700 cm⁻¹), and TEM (particle size analysis) .
Table 1: Key Parameters for Synthesis
| Step | Reagents/Conditions | Characterization Techniques |
|---|---|---|
| Alkylation | 3-chloropropyl bromide, K₂CO₃, DMF, 80°C, 12h | TLC monitoring, NMR for intermediates |
| Purification | Silica gel chromatography (Ethyl acetate:Hexane = 3:7) | HPLC purity check (>95%) |
| Crystallization | Ethanol/water recrystallization | XRD lattice parameters (e.g., a=10.2 Å, b=5.6 Å, β=95°) |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- XRD : Determines crystallinity and lattice parameters (monoclinic system, space group P2₁/c). For example, unit cell volume ≈ 300 ų .
- FTIR : Identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹). Use KBr pellets and baseline correction for accuracy .
- TEM : Measures particle size (e.g., 20–50 nm range) and morphology. Sample preparation involves sonication in ethanol and drop-casting on carbon-coated grids .
Note: Cross-validate XRD and FTIR data to resolve ambiguities (e.g., hydrogen bonding affecting O-H stretches) .
Advanced: How can computational methods optimize the reaction design for this compound?
Methodological Answer:
Apply quantum chemical calculations (e.g., density functional theory, DFT) to:
Predict reactivity: Calculate activation barriers for alkylation steps using Gaussian or ORCA software.
Solvent effects: Simulate solvation energies in DMF vs. THF using COSMO-RS.
Transition-state analysis: Identify steric hindrance from the chloropropyl group using NCI (non-covalent interaction) plots.
Example Workflow:
- Step 1 : Optimize reactant geometries at B3LYP/6-31G(d) level.
- Step 2 : Perform intrinsic reaction coordinate (IRC) analysis to confirm transition states.
- Step 3 : Compare computed vs. experimental FTIR spectra for validation .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected FTIR peaks or XRD phase impurities) require:
Repeat experiments : Ensure consistent sample preparation (e.g., drying under vacuum to remove solvent traces).
Complementary techniques :
- Use NMR (¹H/¹³C) to confirm substituent positions.
- Pair XRD with powder diffraction to detect polymorphic impurities.
Computational validation : Compare experimental FTIR with DFT-simulated spectra to assign ambiguous peaks .
Case Study : A mismatch in C=O stretch frequency (FTIR vs. DFT) may indicate protonation state changes; test pH during sample preparation .
Advanced: What strategies optimize reaction conditions for derivatives?
Methodological Answer:
Use statistical experimental design (e.g., response surface methodology, RSM) to:
Screen variables: Temperature, solvent polarity, and catalyst loading (e.g., 3² factorial design).
Maximize yield: Derive a polynomial model to predict optimal conditions.
Validate robustness: Replicate runs at center points (e.g., 80°C, 0.5 mol% catalyst) .
Table 2: Example RSM Design for Alkylation Optimization
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 70°C | 90°C |
| Catalyst (mol%) | 0.3 | 0.7 |
| Solvent | DMF | Acetonitrile |
Outcome : A 15% yield increase achieved at 85°C, 0.6 mol% catalyst in DMF .
Basic: What are the solubility and stability profiles under different conditions?
Methodological Answer:
- Solubility : Sparingly soluble in water (<1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO). Test via saturation shake-flask method at 25°C .
- Stability :
Advanced: How to design derivatives for targeted biological activity?
Methodological Answer:
Bioisosteric replacement : Substitute the chloropropyl group with trifluoromethyl (enhanced lipophilicity) or pyridinyl (hydrogen bonding potential) .
SAR studies : Synthesize analogs (e.g., ester derivatives) and test against enzymes (e.g., COX-2 inhibition).
Docking simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains) .
Example : Ethyl ester derivatives (e.g., Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) showed improved cellular permeability in preliminary assays .
Advanced: How to analyze reaction mechanisms using quantum chemistry?
Methodological Answer:
Reaction path sampling : Use the nudged elastic band (NEB) method to map energy profiles for alkylation.
Charge analysis : Calculate Mulliken charges to identify nucleophilic/electrophilic sites on the pyrazole ring.
Solvent modeling : Include explicit DMF molecules in the simulation box to assess solvation effects .
Key Insight : DFT calculations revealed that the chloropropyl group’s electron-withdrawing effect lowers the activation energy for nucleophilic attack by 8 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
